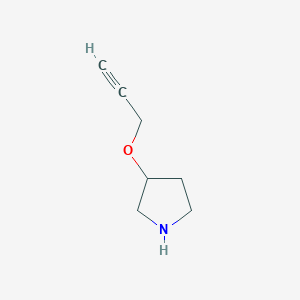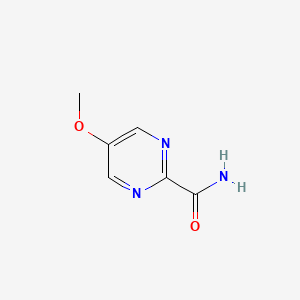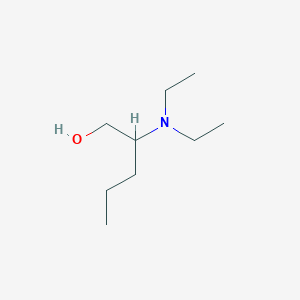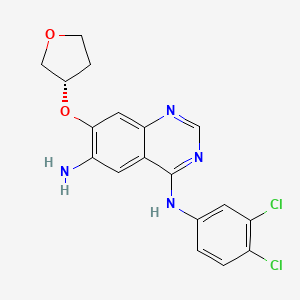
(S)-N4-(3,4-Dichlorophenyl)-7-((tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-N4-(3,4-Dichlorophenyl)-7-((tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often explored for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N4-(3,4-Dichlorophenyl)-7-((tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine typically involves multiple steps, including the formation of the quinazoline core and subsequent functionalization. Common synthetic routes may include:
Formation of the Quinazoline Core: This can be achieved through cyclization reactions involving appropriate precursors.
Functionalization: Introduction of the 3,4-dichlorophenyl group and the tetrahydrofuran-3-yl group through substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the tetrahydrofuran moiety.
Reduction: Reduction reactions could potentially modify the quinazoline core or the phenyl groups.
Substitution: The compound can participate in substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Applications De Recherche Scientifique
(S)-N4-(3,4-Dichlorophenyl)-7-((tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Exploration as a therapeutic agent for diseases such as cancer or infectious diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action would depend on the specific biological target. For example, if the compound is used as a therapeutic agent, it might interact with specific enzymes or receptors, modulating their activity and affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N4-(3,4-Dichlorophenyl)quinazoline-4,6-diamine: Lacks the tetrahydrofuran-3-yl group.
N4-(3,4-Dichlorophenyl)-7-methoxyquinazoline-4,6-diamine: Contains a methoxy group instead of the tetrahydrofuran-3-yl group.
Uniqueness
(S)-N4-(3,4-Dichlorophenyl)-7-((tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine is unique due to the presence of the tetrahydrofuran-3-yl group, which may confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C18H16Cl2N4O2 |
|---|---|
Poids moléculaire |
391.2 g/mol |
Nom IUPAC |
4-N-(3,4-dichlorophenyl)-7-[(3S)-oxolan-3-yl]oxyquinazoline-4,6-diamine |
InChI |
InChI=1S/C18H16Cl2N4O2/c19-13-2-1-10(5-14(13)20)24-18-12-6-15(21)17(7-16(12)22-9-23-18)26-11-3-4-25-8-11/h1-2,5-7,9,11H,3-4,8,21H2,(H,22,23,24)/t11-/m0/s1 |
Clé InChI |
BWMFVFPCIQVGNU-NSHDSACASA-N |
SMILES isomérique |
C1COC[C@H]1OC2=C(C=C3C(=C2)N=CN=C3NC4=CC(=C(C=C4)Cl)Cl)N |
SMILES canonique |
C1COCC1OC2=C(C=C3C(=C2)N=CN=C3NC4=CC(=C(C=C4)Cl)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine-5-carboxylic acid](/img/structure/B13103654.png)
![2-[3-(2,3-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13103661.png)
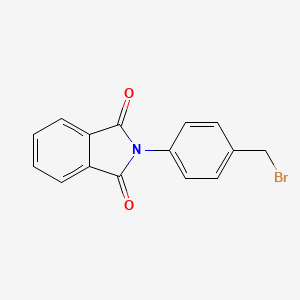


![(R)-tert-Butyl 8-chloro-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-3-carboxylate](/img/structure/B13103692.png)
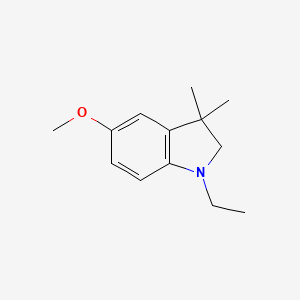
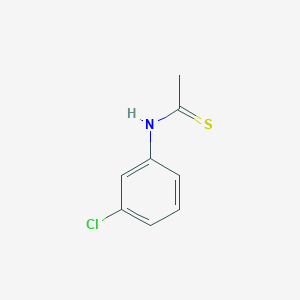

![2h-Benzo[g]thiazolo[5,4-e]indole](/img/structure/B13103727.png)
